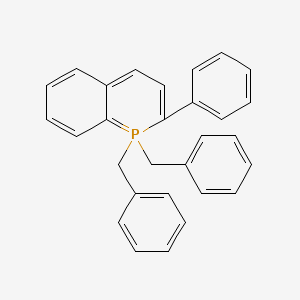
Fluoridamid diolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoridamid diolamine: is a chemical compound with the molecular formula C10H11F3N2O3S.C4H11NO2 . It is known for its unique structure, which includes a trifluoromethylsulfonamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of fluoridamid diolamine involves multiple steps, starting with the preparation of the trifluoromethylsulfonamide intermediate. This intermediate is then reacted with other chemical reagents to form the final compound. The reaction conditions typically include controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Fluoridamid diolamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Applications De Recherche Scientifique
Fluoridamid diolamine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biological studies to investigate its effects on different biological systems and pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of fluoridamid diolamine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonamide group plays a crucial role in its activity, allowing it to interact with various enzymes and receptors. This interaction leads to the modulation of different biological processes and pathways, resulting in its observed effects.
Comparaison Avec Des Composés Similaires
Fluoridamid diolamine can be compared with other similar compounds, such as:
Trifluoromethylsulfonamide derivatives: These compounds share the trifluoromethylsulfonamide group and have similar chemical properties.
Diethanolamine derivatives: These compounds share the diethanolamine moiety and have similar biological activities.
Uniqueness: this compound is unique due to its specific combination of functional groups, which gives it distinct chemical and biological properties. This uniqueness makes it valuable for various scientific research applications.
Propriétés
Numéro CAS |
38827-31-5 |
|---|---|
Formule moléculaire |
C14H22F3N3O5S |
Poids moléculaire |
401.40 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;N-[4-methyl-3-(trifluoromethylsulfonylamino)phenyl]acetamide |
InChI |
InChI=1S/C10H11F3N2O3S.C4H11NO2/c1-6-3-4-8(14-7(2)16)5-9(6)15-19(17,18)10(11,12)13;6-3-1-5-2-4-7/h3-5,15H,1-2H3,(H,14,16);5-7H,1-4H2 |
Clé InChI |
JTEMNECPCZICBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C)NS(=O)(=O)C(F)(F)F.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one](/img/structure/B13740158.png)
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]-](/img/structure/B13740166.png)
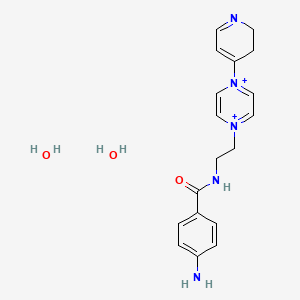
![N-[6-[[(7Z,11E,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13740182.png)

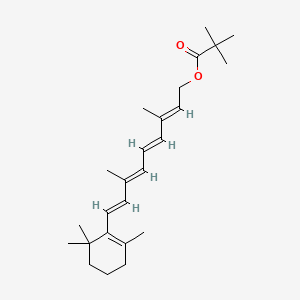
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione](/img/structure/B13740190.png)
![Dihydromorphinon-N-oxyd-ditartarat [German]](/img/structure/B13740197.png)
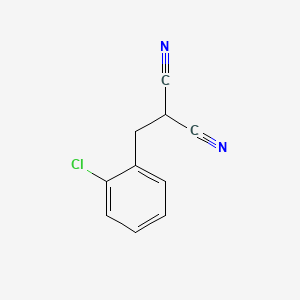

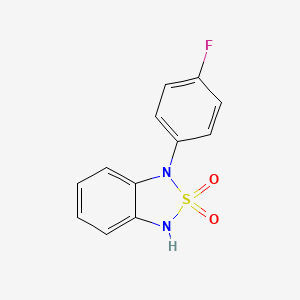
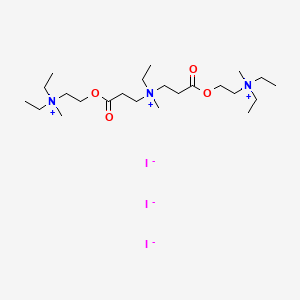
![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)
